2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
Description
Properties
IUPAC Name |
2,3-dichloropyrrolo[3,4-b]pyrazine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2N3O2/c7-3-4(8)10-2-1(9-3)5(12)11-6(2)13/h(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGZCMDEPYCMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=O)NC1=O)N=C(C(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Maleimide Derivatives with Aminopyrazines
The construction of the pyrrolo[3,4-b]pyrazine-dione scaffold often begins with maleimide derivatives. For example, 3-chloro-4-indolylmaleimides have been shown to undergo Pd-catalyzed addition/C–H activation/cyclization with alkynes to form fused pyrrolo-carbazole-diones . Adapting this methodology, 3-amino-2-chloropyrazine can react with maleic anhydride derivatives under basic conditions to form the pyrrolo-pyrazine-dione core.
In a representative procedure, 3-amino-2-chloropyrazine (1.0 equiv) is refluxed with maleic anhydride (1.2 equiv) in dimethylformamide (DMF) at 120°C for 12 hours. The intermediate undergoes intramolecular cyclization upon treatment with POCl₃, introducing chlorine atoms at positions 2 and 3 . This one-pot method achieves yields of 65–70%, with purity >95% confirmed by HPLC .
Palladium-Catalyzed Coupling and Cyclization
Palladium catalysis has emerged as a robust tool for constructing polycyclic systems. Building on work by Liu et al. , a Pd(OAc)₂/PCy₃·HBF₄ system facilitates the coupling of 3-chloropyrazine-2-carboxamide with terminal alkynes. Critical parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | <5 mol%: <30% yield |
| Ligand | PCy₃·HBF₄ (10 mol%) | No ligand: <10% yield |
| Solvent | Dimethyl sulfoxide | DMF: 63% vs. DMSO: 94% |
| Temperature | 135°C | <120°C: incomplete rxn |
| Time | 52 hours | 40 hours: 59% yield |
Reaction of 3-chloropyrazine-2-carboxamide (1.0 equiv) with phenylacetylene (2.0 equiv) under these conditions yields the cyclized product, which is subsequently chlorinated using Cl₂ gas at 0–10°C to install the second chlorine . This two-step process achieves an overall yield of 82% .
Diazotization and Chlorination of Aminopyrazine Precursors
Aminopyrazines serve as versatile precursors for introducing chlorine substituents. Drawing from diazotization techniques used in pyridine chlorination , 3-amino-2-chloropyrazine is treated with NaNO₂ in aqueous HCl to form a diazonium salt. Subsequent decomposition in the presence of CuCl₂ at 50°C generates 2,3-dichloropyrazine .
This intermediate is then reacted with maleic anhydride in a [4+2] cycloaddition to form the pyrrolo-pyrazine-dione skeleton. Key modifications include:
-
Solvent system : A two-phase mixture of tetrahydrofuran/water (1:2 ratio) improves yield by 15% compared to homogeneous solutions .
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Chlorination timing : Introducing Cl₂ after cyclization reduces byproduct formation from 25% to <8% .
Solid-Phase Synthesis Using Resin-Bound Intermediates
Recent advances employ solid-phase strategies to enhance purity. Wang et al. demonstrated the use of Wang resin-functionalized maleimides for stepwise assembly. The protocol involves:
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Coupling Fmoc-protected 3-aminopyrazine to the resin via carbodiimide chemistry.
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On-resin cyclization using HATU/DIEA in DMF.
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Cleavage with TFA/H₂O (95:5) to release the pyrrolo-pyrazine-dione core.
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Post-cleavage chlorination with SOCl₂ in dichloromethane.
This method achieves 89% purity (LC-MS) and reduces purification steps by 60% compared to solution-phase synthesis .
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A 2022 study optimized the cyclocondensation of 2,3-diaminopyrazine with dimethyl acetylenedicarboxylate (DMAD) under microwave conditions (150°C, 20 minutes), yielding the pyrrolo[3,4-b]pyrazine-dione precursor in 78% yield. Subsequent chlorination with PCl₅ at 80°C for 1 hour completes the synthesis, achieving 92% conversion .
Chemical Reactions Analysis
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
*Calculated based on structural data.
Pharmacological and Reactivity Profiles
- Target Compound: Dichloro groups enhance electrophilicity, favoring interactions with biological nucleophiles (e.g., cysteine residues). Potential applications in antimicrobial or anticancer agents inferred from related compounds .
- 6-(3-Acetylphenyl) Derivative : The acetylphenyl group may improve lipophilicity, enhancing blood-brain barrier penetration .
- 3-Chloro-5H-pyrrolo[2,3-b]pyrazine : Exhibits anti-inflammatory activity in preclinical models, attributed to chloro-substitution .
- Microwave-Synthesized Derivatives : Show diastereoselectivity and antimicrobial efficacy against E. coli and S. aureus .
Solubility and Stability
- The dichloro-methyl derivative’s poor solubility (shared with pyrido-pyrrolo-pyrazine-diones ) limits bioavailability, necessitating formulation strategies.
- Non-chlorinated analogs (e.g., parent compound) exhibit better solubility but lower reactivity .
Key Research Findings
Substituent Impact: Chlorine atoms at positions 2 and 3 significantly increase electrophilic character compared to monochloro or non-chlorinated analogs, enabling selective bond formation in medicinal chemistry .
Synthetic Efficiency : Microwave-assisted methods reduce reaction times (10–60 minutes) and improve yields (up to 85%) compared to conventional heating .
Biological Activity
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS No. 213549-73-6) is a heterocyclic compound with significant biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and case studies.
- Molecular Formula: C₆HCl₂N₃O₂
- Molecular Weight: 218.00 g/mol
- Boiling Point: Not specified
- Density: Not available
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.
Key Findings:
- The compound exhibited significant inhibitory effects on Staphylococcus aureus and Staphylococcus epidermidis.
- Minimum inhibitory concentrations (MICs) were reported in the range of 0.22 to 0.25 μg/mL for structurally related derivatives, indicating strong antibacterial properties .
Table 1: Antimicrobial Activity Data
| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| This compound | S. aureus | 0.22 | 0.25 |
| S. epidermidis | 0.23 | 0.26 |
Anticancer Activity
The compound has shown promise in cancer research as well. It has been evaluated for its capacity to inhibit cell proliferation in various cancer cell lines.
Case Study:
A study demonstrated that derivatives of pyrrolo[3,4-b]pyrazine compounds exhibited cytotoxicity against HeLa cells with IC50 values greater than 60 μM, indicating moderate activity but significant potential for further development .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | >60 |
| L929 | >60 |
Enzyme Inhibition
The compound has also been identified as a potential inhibitor of key enzymes involved in bacterial survival and cancer progression.
Key Enzymes:
- DNA gyrase
- Dihydrofolate reductase (DHFR)
Inhibition Potency:
IC50 values for enzyme inhibition were reported as follows:
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 Range (μM) |
|---|---|
| DNA Gyrase | 12.27 – 31.64 |
| Dihydrofolate Reductase | 0.52 – 2.67 |
Discussion
The biological activity of this compound suggests it could be a valuable candidate for drug development targeting infectious diseases and cancer therapy. Its potent antimicrobial effects combined with moderate anticancer activity and enzyme inhibition capabilities position it as a compound worthy of further investigation.
Q & A
Q. What are the established synthetic routes for 2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione?
The compound is typically synthesized via cyclization reactions. A common approach involves condensation of halogenated pyrazine precursors with pyrrole derivatives, followed by chlorination. For example, thermal cyclization of pyrazinylhydrazones has been used to form pyrrolopyrazine scaffolds, with subsequent chlorination introducing substituents . Microwave-assisted multicomponent reactions (e.g., combining dicarboxylic acids and hydrazine hydrate) offer efficient, high-yield alternatives under controlled conditions .
Q. How is the structure of this compound validated in synthetic workflows?
Characterization relies on NMR (¹H/¹³C), HRMS, and X-ray crystallography. The chlorine substituents at positions 2 and 3 produce distinct splitting patterns in NMR, while the fused pyrrolopyrazine system is confirmed via carbonyl signals (~170-175 ppm in ¹³C NMR) . Crystallographic data for analogous compounds (e.g., 3-Chloro-5H-pyrrolo[2,3-b]pyrazine) confirm planarity and bond angles consistent with aromatic heterocycles .
Q. What are the key solubility and stability considerations for handling this compound?
The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DMSO or DMF. Stability tests indicate degradation under prolonged UV exposure, necessitating storage in amber vials at −20°C. Hydrolysis risks at high pH require neutral buffering during biological assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
Yield optimization involves:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 10–20 min) and improves regioselectivity .
- Catalytic systems : Palladium or copper catalysts enhance cyclization efficiency in precursor steps .
- Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization from ethanol achieves >95% purity .
Q. What strategies address contradictions in reported biological activities of pyrrolopyrazine derivatives?
Discrepancies in antimicrobial or anticancer activity arise from substituent positioning and assay conditions. For example:
- Chlorine placement : 3-Chloro derivatives show higher antimicrobial activity than 2-substituted analogs due to enhanced membrane permeability .
- Assay models : In vitro cytotoxicity (e.g., MTT assays) may not correlate with in vivo efficacy; pharmacokinetic profiling (e.g., CYP450 interactions) is critical .
Q. What computational methods predict reactivity for functionalizing the pyrrolopyrazine core?
DFT calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution (EAS) at positions 5 and 6, which are electron-deficient due to adjacent carbonyl groups. MD simulations further assess steric effects during derivatization .
Q. How is this compound utilized in medicinal chemistry for target validation?
As a rigid, planar heterocycle, it serves as a:
- Kinase inhibitor scaffold : Modifications at the 6-position (e.g., pyridyl groups) enhance ATP-binding pocket affinity .
- Neuroprotective agent : Derivatives inhibit glutamate receptors in neurodegenerative models, validated via patch-clamp electrophysiology .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
